6-Amino-5-iodo-pyridine-3-carbaldehyde
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Overview
Description
6-Amino-5-iodo-pyridine-3-carbaldehyde: is a chemical compound with the empirical formula C₆H₄INO and a molecular weight of 233.01 g/mol . It contains an iodo group (I) and an aldehyde functional group (CHO) attached to a pyridine ring. This compound is of interest due to its potential biological activities and applications.
Preparation Methods
The synthetic routes for preparing 6-amino-5-iodo-pyridine-3-carbaldehyde can vary, but one common method involves the reaction of 3-iodo-4,5-dimethoxybenzaldehyde as a starting material . Industrial production methods may involve modifications of these synthetic routes.
Chemical Reactions Analysis
Reactivity: 6-Amino-5-iodo-pyridine-3-carbaldehyde can participate in various chemical reactions due to its functional groups.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development, especially in cancer treatment and antimicrobial agents.
Organic Synthesis: It serves as a building block for more complex molecules.
Industry: Its applications extend to the synthesis of other compounds and materials.
Mechanism of Action
The exact mechanism of action for 6-amino-5-iodo-pyridine-3-carbaldehyde remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s essential to compare this compound’s properties, reactivity, and applications with related pyridine derivatives. Researchers often study these comparisons to understand the uniqueness and potential advantages of specific compounds.
Properties
Molecular Formula |
C6H5IN2O |
---|---|
Molecular Weight |
248.02 g/mol |
IUPAC Name |
6-amino-5-iodopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H5IN2O/c7-5-1-4(3-10)2-9-6(5)8/h1-3H,(H2,8,9) |
InChI Key |
DIQUWUHRWRKASQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1I)N)C=O |
Origin of Product |
United States |
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